molecular formula C11H8IN5 B8329126 6-(6-Iodoindazol-1-yl)pyrimidin-4-amine

6-(6-Iodoindazol-1-yl)pyrimidin-4-amine

Cat. No. B8329126
M. Wt: 337.12 g/mol
InChI Key: IIYYVXVUBGAHJB-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of 6-iodoindazole (500 mg, 2.05 mmol) in DMF (8 mL) was added NaH (60% oil dispersion, 131.12 mg, 3.28 mmol) at 0° C. The mixture was stirred at 0° C. to RT for 10 minutes before addition of 6-chloropyrimidin-4-amine (477.78 mg, 3.69 mmol) and stirring at 60° C. for 17 hr and then transferred to a pressure tube and heated at 70° C. for a further 6 hr. The reaction mixture was cooled and quenched by the addition of water (10 ml) and EtOAc (a few drops) was added. The resultant precipitate was collected by suction filtration and then thoroughly dried under high vacuum to give the title intermediate (248 mg): LC-MS: m/z=+338.20 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
131.12 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
477.78 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:14]1[N:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=1>CN(C=O)C>[I:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[C:14]2[N:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CC=C2C=NNC2=C1
Name
Quantity
131.12 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
477.78 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring at 60° C. for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to a pressure tube
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for a further 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (10 ml) and EtOAc (a few drops)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
thoroughly dried under high vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
IC1=CC=C2C=NN(C2=C1)C1=CC(=NC=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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